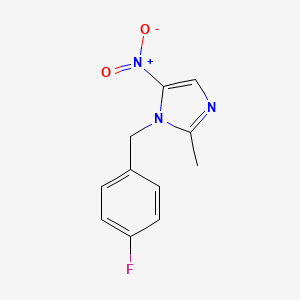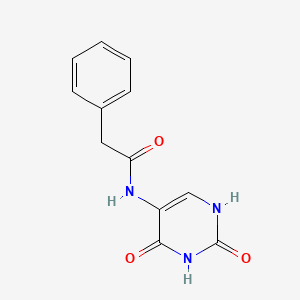![molecular formula C13H15N3O4 B5674898 methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alaninate](/img/structure/B5674898.png)
methyl N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoxaline, a type of heterocyclic compound. Quinoxalines have a wide range of applications in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, as is common in the study of organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by its molecular structure. These could include properties such as solubility, melting point, and reactivity .科学的研究の応用
Heterogeneous Catalysis
Quinoxalin-2(1H)-ones, which are structurally related to the compound , have been utilized in heterogeneous catalytic reactions . These reactions are significant for their role in the production of fine chemicals and pharmaceuticals . The compound’s ability to undergo direct C–H functionalization makes it valuable for creating complex molecules with high precision.
Pharmacological Applications
Quinoxaline derivatives exhibit a range of pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . The compound’s structural features make it a potential candidate for drug development, particularly in treating infectious diseases.
Synthetic Chemistry
The compound serves as a precursor for various synthetic routes. It can be used to prepare biologically active quinoxalines and their derivatives, which are crucial components in drugs used to treat conditions like cancer and AIDS .
Material Chemistry
In material chemistry, the compound’s derivatives can be used to develop new materials with desirable properties. Its ability to form bonds with different elements through heterogeneous catalytic reactions contributes to the advancement of sustainable materials .
Green Chemistry
The compound’s derivatives align with the principles of green chemistry, offering cost-effective and environmentally friendly methods for synthesizing biologically active molecules .
Molecular Design
The compound can be used in the design of peptidomimetics, which are molecules that mimic the structure of peptides. This application is particularly relevant in the development of new therapeutics .
Bioactive Compound Synthesis
Derivatives of the compound have shown potential as bioactive compounds with activities against diseases such as malaria and HIV-1 .
Integrin Inhibition
The compound’s derivatives have been explored for their use as integrin inhibitors, which can have applications in antitumor therapies .
作用機序
Target of Action
It’s known that quinoline and its analogues, which are structurally similar to this compound, have versatile applications in medicinal chemistry . They play a major role in drug discovery and have been reported to have multiple therapeutic applications .
Mode of Action
Compounds with similar structures, such as quinoline derivatives, have been reported to inhibit a number of enzymes and protein functions . The interaction of these compounds with their targets often results in changes that contribute to their therapeutic effects.
Biochemical Pathways
Quinoxalin-2(1h)-ones, which are structurally similar, have been reported to be involved in recyclable heterogeneous catalytic reactions for direct c–h functionalisation . This suggests that methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate may also interact with similar biochemical pathways.
Result of Action
Compounds with similar structures have been reported to have anticancer activity and can enhance anti-tumor activity . This suggests that methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate may have similar effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-20-12(18)6-7-14-13(19)16-8-11(17)15-9-4-2-3-5-10(9)16/h2-5H,6-8H2,1H3,(H,14,19)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJQYHUMCFYKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)N1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-beta-alaninate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[cyclohexyl(ethyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B5674818.png)
![cyclohexyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5674828.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5674832.png)
![1-{2-oxo-2-[3-(phenylsulfonyl)-1-imidazolidinyl]ethyl}piperidine](/img/structure/B5674838.png)
![8-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5674841.png)
![2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5674842.png)
![8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5674864.png)
![9-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5674871.png)
![N-(4-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5674878.png)


![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5674915.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5674922.png)
![1,3-dimethyl-N-[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5674929.png)